REACTION_CXSMILES
|
[OH:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5]([OH:7])=[O:6].[OH-].[Na+].[I-:13].[Na+].Cl[O-].[Na+].S([O-])([O-])(=O)=S.[Na+].[Na+]>CO>[OH:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[I:13])[C:5]([OH:7])=[O:6] |f:1.2,3.4,5.6,7.8.9|
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
OC=1C=C(C(=O)O)C=CC1
|
Name
|
|
Quantity
|
7.2 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
27.13 g
|
Type
|
reactant
|
Smiles
|
[I-].[Na+]
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
374.3 g
|
Type
|
reactant
|
Smiles
|
Cl[O-].[Na+]
|
Name
|
sodium thiosulphate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=S)(=O)([O-])[O-].[Na+].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The reaction medium is stirred for two hours at 0° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl ether
|
Type
|
WASH
|
Details
|
the organic phase is washed with water to neutral pH
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulphate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvents are evaporated off
|
Type
|
CUSTOM
|
Details
|
43.80 g (92%) of the expected compound are collected in the form of a beige-coloured powder with a melting point of 198° C.
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |